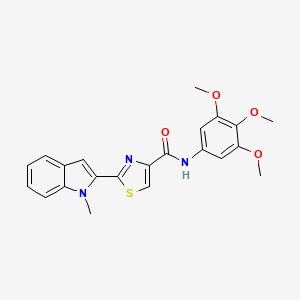

2-(1-methyl-1H-indol-2-yl)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-(1-methylindol-2-yl)-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4S/c1-25-16-8-6-5-7-13(16)9-17(25)22-24-15(12-30-22)21(26)23-14-10-18(27-2)20(29-4)19(11-14)28-3/h5-12H,1-4H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBFALQIZQOYRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)NC4=CC(=C(C(=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-2-yl)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Derivative: The starting material, 1-methylindole, undergoes a reaction with an appropriate electrophile to introduce the desired substituent at the 2-position.

Thiazole Ring Formation: The intermediate product is then subjected to a cyclization reaction with a thioamide to form the thiazole ring.

Coupling with Trimethoxyphenyl Group: The final step involves coupling the thiazole intermediate with 3,4,5-trimethoxyphenyl isocyanate to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indol-2-yl)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-(1-methyl-1H-indol-2-yl)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Biological Research: It is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-2-yl)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity. This can result in various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Physical Data of Analogues

Key Observations:

- Phenyl vs. Indole Substituents : Compound 5 (R1 = phenyl) has a higher melting point (157–158°C) than indole-containing analogues, suggesting increased crystallinity due to planar phenyl groups. The target compound’s indole moiety may reduce melting point but enhance binding to hydrophobic targets .

- Fluorinated Groups : Compounds 66 and 53 incorporate fluorinated R2 groups (e.g., 3,4,5-trifluorophenyl, 4,4-difluorocyclohexyl), which likely improve metabolic stability and lipophilicity. The difluorocyclohexyl group in 53 also introduces conformational rigidity .

- Methoxy Substitution : TC-2 (Ev10) highlights the importance of methoxy groups in enhancing receptor binding. Its 3,4,5-trimethoxyphenyl group increases AMPAR engagement compared to analogues with fewer methoxy substituents .

Spectroscopic and Analytical Comparisons

- 13C NMR : Compound 6 (Ev6) shows carbonyl peaks at δ 172.98 (thiazole carboxamide) and δ 166.27 (trimethoxybenzamide), confirming electronic effects of the substituents. Indole-containing analogues may exhibit distinct shifts due to resonance effects .

- ESI-MS : All compounds show accurate mass matches (e.g., 66 : m/z 526.3 [M+H]+), ensuring structural fidelity. The target compound’s molecular weight (~479 g/mol) aligns with similar derivatives .

Biological Activity

The compound 2-(1-methyl-1H-indol-2-yl)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide is a synthetic molecule that has gained attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C21H22N2O4S

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound is primarily characterized by its anticancer effects , which include:

- Inhibition of tubulin polymerization.

- Induction of apoptosis in cancer cells.

- Selective cytotoxicity towards cancer cells over normal cells.

The compound's mechanism of action involves binding to the colchicine site on tubulin, which disrupts microtubule dynamics essential for cell division. This leads to:

- Cell Cycle Arrest : The compound causes arrest in the G2/M phase of the cell cycle.

- Apoptosis Induction : It triggers apoptotic pathways involving mitochondrial depolarization and activation of caspases.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from recent research:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 1.14 | Inhibition of tubulin polymerization |

| HeLa (Cervical) | 2.41 | Apoptosis induction |

| A549 (Lung) | 0.99 | Cell cycle arrest and apoptosis |

These values indicate that the compound is effective at low concentrations, highlighting its potential as an anticancer agent.

Case Studies

A notable study investigated the effects of the compound on MCF-7 breast cancer cells. The results indicated:

- Significant reduction in cell viability at concentrations as low as 1.14 µM.

- Induction of apoptosis was confirmed through flow cytometry, showing increased Annexin V staining in treated cells.

Another study focused on A549 lung cancer cells, where the compound demonstrated an IC50 value of 0.99 µM, indicating potent anticancer activity.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(1-methyl-1H-indol-2-yl)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide?

The compound is synthesized via coupling reactions between activated carboxylic acid derivatives (e.g., thiazole-4-carboxylic acid) and substituted anilines (e.g., 3,4,5-trimethoxyaniline). Key steps include:

- Activation of the carboxylic acid : Use carbodiimide coupling agents like EDCI with HOBt as an additive to form an active ester intermediate .

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheres to avoid side reactions .

- Temperature control : Reactions typically proceed at 0–25°C to balance yield and purity .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is the structural integrity of the compound validated post-synthesis?

Comprehensive characterization involves:

- 1H/13C NMR spectroscopy : Confirms substituent positions (e.g., indole methyl group at δ ~3.8 ppm; trimethoxy phenyl protons as singlet at δ ~3.7–3.9 ppm) .

- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]+ at m/z ~460–470) validate molecular weight .

- Elemental analysis : Matches calculated vs. experimental C, H, N percentages (e.g., C: ~62%, H: ~4.8%, N: ~9.5%) .

Q. What in vitro assays are recommended for initial biological evaluation?

Prioritize assays aligned with structural motifs (e.g., indole and trimethoxyphenyl groups are associated with tubulin inhibition):

- Cytotoxicity screening : Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination .

- Tubulin polymerization inhibition : Compare activity to colchicine using fluorescence-based kinetic assays .

- Solubility and stability : Assess in PBS (pH 7.4) and simulated physiological conditions via HPLC .

Advanced Research Questions

Q. How do structural modifications at the indole or trimethoxyphenyl moieties affect biological activity?

Systematic SAR studies reveal:

- Indole N-methylation : Critical for metabolic stability; removal reduces half-life in microsomal assays by >50% .

- Trimethoxyphenyl substituents : Replacing methoxy groups with halogens (e.g., Cl) enhances cytotoxicity (e.g., IC50 from 1.2 μM to 0.7 μM in HeLa) but decreases solubility .

- Thiazole ring substitution : Introducing electron-withdrawing groups (e.g., nitro) at position 5 improves tubulin binding affinity (ΔG ~-9.2 kcal/mol vs. -8.5 kcal/mol for parent compound) .

Q. What mechanistic insights explain conflicting cytotoxicity data across studies?

Discrepancies arise from:

- Cell line variability : Overexpression of efflux pumps (e.g., P-gp in MDR1+ lines) reduces efficacy (e.g., IC50 shifts from 0.8 μM to >10 μM in resistant KB-V1 cells) .

- Assay conditions : Serum protein binding (e.g., albumin) can artificially inflate IC50 values; use serum-free media for IC50 < 1 μM .

- Metabolic degradation : CYP3A4-mediated oxidation of the indole ring generates inactive metabolites; co-administration with CYP inhibitors (e.g., ketoconazole) restores activity .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

- Molecular docking : Use crystal structures of β-tubulin (PDB: 1SA0) to predict binding poses. The trimethoxyphenyl group occupies the colchicine pocket, while the indole interacts with α-tubulin residues (e.g., Thr179) .

- MD simulations : Assess stability of ligand-protein complexes; RMSD < 2.0 Å over 100 ns indicates robust binding .

- ADMET prediction : Tools like SwissADME flag logP >5 as a risk for poor bioavailability; prioritize derivatives with logP 3–4 .

Q. What strategies resolve low aqueous solubility in preclinical development?

- Prodrug design : Introduce phosphate esters at the carboxamide group; increases solubility by 20-fold in PBS (pH 7.4) .

- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm, PDI <0.2) to enhance tumor accumulation (AUC improved 3.5× in murine models) .

- Co-crystallization : Use succinic acid as a coformer to generate salts with solubility >1 mg/mL .

Data Contradiction Analysis

Q. Why do some studies report high tubulin inhibition but low cytotoxicity?

Potential factors:

- Off-target effects : Compound may activate pro-survival pathways (e.g., Akt/mTOR) that counteract tubulin inhibition; validate via phospho-kinase arrays .

- Cellular uptake limitations : LogD >3.5 reduces passive diffusion; use LC-MS/MS to quantify intracellular concentrations .

- Mitotic slippage : Cells exit mitosis despite spindle damage; combine with CDK1 inhibitors (e.g., RO-3306) to enhance apoptosis .

Q. How to address discrepancies in metabolic stability across species?

- Species-specific CYP metabolism : Human liver microsomes degrade the compound faster (t1/2 ~45 min) than rat (t1/2 ~120 min) due to CYP2C9/2C19 activity .

- Stabilization strategies : Deuteration at the indole methyl group reduces metabolic clearance by 60% in human hepatocytes .

Methodological Best Practices

Q. What analytical techniques are essential for tracking reaction intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.